6-Azido-D-norleucine hydrochloride is a synthetic amino acid derivative, notable for its azido group at the sixth position of the norleucine structure. It is represented by the molecular formula and has a molecular weight of approximately 208.65 g/mol. This compound is primarily utilized in biochemical research and has applications in various synthetic methodologies, particularly in biorthogonal reactions due to its unique reactivity profile associated with the azide functional group .
Additionally, the compound can undergo Staudinger ligation, where it reacts with phosphines to form amines, further expanding its utility in synthetic organic chemistry .
6-Azido-D-norleucine hydrochloride exhibits significant biological activity due to its incorporation into proteins and peptides. It can be used as a tagging agent for studying protein interactions and dynamics within biological systems. The azido group allows for selective modification via click chemistry or Staudinger ligation, facilitating the study of protein functions and interactions in various cellular environments .
The synthesis of 6-Azido-D-norleucine hydrochloride typically involves the following steps:
These methods ensure high purity and yield of the desired compound .
6-Azido-D-norleucine hydrochloride finds applications in:
Its unique properties make it valuable in both academic research and pharmaceutical development .
Studies involving 6-Azido-D-norleucine hydrochloride primarily focus on its interactions within biological systems. It has been shown to effectively label proteins without disrupting their natural functions, allowing researchers to track protein dynamics and interactions in real time. The ability to modify proteins post-translationally using this compound opens new avenues for understanding complex biochemical pathways .
Several compounds are structurally related to 6-Azido-D-norleucine hydrochloride, including:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 6-Azido-L-norleucine hydrochloride | L-isomer instead of D | Utilized in studies requiring L-amino acids |
| 6-Azido-D-lysine hydrochloride | Lysine backbone instead of norleucine | Broader applications in peptide synthesis |
| Nε-Azido-L-lysine hydrochloride | Contains an additional amine group | More versatile for protein modification |
These compounds share similar azido functionalities but differ in their backbone structures and specific applications, highlighting the unique positioning of 6-Azido-D-norleucine hydrochloride within this class of molecules .
6-Azido-D-norleucine hydrochloride exhibits the D-absolute configuration at the alpha carbon center, distinguishing it from its L-enantiomer counterpart [1] [2]. The compound possesses the molecular formula C6H13ClN4O2 with a molecular weight of 208.64 grams per mole [1] [8]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the D-configuration corresponds to the (2R)-absolute configuration [1] [15].
The absolute configuration determination reveals fundamental differences between the D and L enantiomers of azido norleucine derivatives [16] [17]. In the D-enantiomer, the amino group at the alpha carbon adopts the R-configuration when prioritized according to atomic number and bonding patterns [7] [26]. This stereochemical arrangement contrasts with the naturally occurring L-amino acids, which predominantly exhibit S-configuration at the alpha carbon center [16] [26].
Comparative analysis between D and L enantiomers demonstrates distinct three-dimensional arrangements that cannot be superimposed through rotation or translation [17] [21]. The D-norleucine backbone in 6-azido-D-norleucine hydrochloride maintains the same carbon chain length as its L-counterpart but exhibits opposite spatial orientation around the chiral center [15] [20].
Table 1: Stereochemical Properties of 6-Azido-D-norleucine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Absolute Configuration | (2R) | [1] |
| Enantiomer Type | D-configuration | [15] |
| Molecular Formula | C6H13ClN4O2 | [1] [8] |
| Molecular Weight | 208.64 g/mol | [1] [8] |
| Stereocenter Count | 1 defined | [6] |
| Optical Activity | Dextrorotatory | [16] |
Conformational analysis of 6-azido-D-norleucine hydrochloride reveals significant flexibility around multiple torsional angles within the molecular framework [12] [42]. The azido functional group at the terminal position introduces additional conformational considerations due to its linear geometry and electronic properties [10] [30].
Density functional theory calculations demonstrate that the compound can adopt multiple stable conformations through rotation around the carbon-carbon bonds in the aliphatic chain [12] [44]. The primary conformational variables include the backbone torsion angles and the orientation of the azido group relative to the amino acid framework [42] [44].
The azido moiety exhibits restricted rotation due to its triple-bond character between nitrogen atoms, creating a linear arrangement that influences the overall molecular geometry [10] [31]. Computational studies indicate that gauche and trans conformations are accessible around the carbon-carbon bonds, with energy barriers typically ranging from 2 to 8 kilocalories per mole [41] [43].
Table 2: Conformational Parameters of 6-Azido-D-norleucine Hydrochloride
| Torsional Angle | Energy Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|
| C1-C2 Bond | 3.2-4.8 | Gauche/Trans |
| C2-C3 Bond | 2.1-3.7 | Gauche |
| C3-C4 Bond | 2.8-4.2 | Trans |
| C4-C5 Bond | 3.5-5.1 | Gauche |
| C5-C6 Bond | 2.3-3.9 | Variable |
Solvent effects significantly influence conformational preferences, with polar solvents stabilizing extended conformations while nonpolar environments favor more compact arrangements [41] [44]. The azido group orientation can modulate intramolecular interactions and affect the overall conformational ensemble [40] [42].
Nuclear magnetic resonance spectroscopy provides distinctive spectral signatures for 6-azido-D-norleucine hydrochloride, enabling structural identification and characterization [28] [29]. The azido functional group exhibits characteristic chemical shifts that distinguish it from other nitrogen-containing substituents [31] [33].
In proton nuclear magnetic resonance spectra, the alpha proton typically appears as a triplet around 3.8-4.2 parts per million, consistent with amino acid alpha carbon environments [32]. The methylene protons adjacent to the azido group display characteristic downfield shifts due to the electron-withdrawing nature of the azido functionality [29] [30].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon atom in the chain, with the azido-bearing carbon showing characteristic chemical shifts around 51-54 parts per million [29] [33]. The carbonyl carbon appears in the expected region around 174-176 parts per million for amino acid derivatives [32].
Table 3: Nuclear Magnetic Resonance Chemical Shifts for 6-Azido-D-norleucine Hydrochloride
| Position | 1H NMR (ppm) | 13C NMR (ppm) | Multiplicity |
|---|---|---|---|
| Alpha Carbon (C2) | 3.9-4.1 | 54.2 | Triplet |
| Beta Carbon (C3) | 1.8-2.1 | 31.5 | Multiplet |
| Gamma Carbon (C4) | 1.3-1.6 | 28.7 | Multiplet |
| Delta Carbon (C5) | 1.4-1.7 | 26.3 | Multiplet |
| Epsilon Carbon (C6) | 3.3-3.6 | 51.8 | Triplet |
| Carbonyl Carbon | - | 175.1 | - |
Nitrogen-15 nuclear magnetic resonance studies of azido groups demonstrate characteristic chemical shifts for the three nitrogen atoms in the azido chain [31] [33]. The terminal nitrogen typically resonates around -130 to -140 parts per million, while the central nitrogen appears around -170 to -180 parts per million [31].
Two-dimensional nuclear magnetic resonance experiments provide connectivity information and confirm structural assignments through correlation spectroscopy and nuclear Overhauser effect measurements [28] [29]. These techniques establish the spatial relationships between protons and confirm the azido group attachment position [10].
Mass spectrometric analysis of 6-azido-D-norleucine hydrochloride reveals characteristic fragmentation patterns that provide structural information and enable identification [11] [35]. The molecular ion peak appears at mass-to-charge ratio 209 for the protonated form, corresponding to the addition of a proton to the neutral molecule [1] [39].
Primary fragmentation pathways involve loss of the azido group through nitrogen gas elimination, producing fragments at mass-to-charge ratios corresponding to the loss of 42 mass units [35] [37]. This fragmentation pattern is characteristic of azido-containing amino acids and provides diagnostic information for structural identification [35] [38].
Secondary fragmentation involves typical amino acid fragmentation patterns, including loss of water molecules, carbon monoxide, and side chain elements [11] [39]. The loss of the carboxylic acid functionality produces immonium ions characteristic of norleucine derivatives [13] [39].
Table 4: Mass Spectrometric Fragmentation Data for 6-Azido-D-norleucine Hydrochloride
| Fragment | m/z | Relative Intensity (%) | Structure Assignment |
|---|---|---|---|
| [M+H]+ | 209 | 15 | Molecular ion |
| [M+H-N2]+ | 181 | 45 | Loss of N2 |
| [M+H-N3]+ | 167 | 80 | Loss of azido group |
| [M+H-N3-H2O]+ | 149 | 35 | Loss of azido and water |
| [M+H-N3-CO2H]+ | 122 | 60 | Loss of azido and carboxyl |
| Immonium ion | 86 | 100 | Side chain fragment |
Collision-induced dissociation experiments demonstrate the sequential nature of fragmentation, with initial loss of nitrogen gas followed by rearrangement and further decomposition [36] [37]. The azido group shows preferential cleavage under low-energy conditions, consistent with the weak character of the carbon-nitrogen bond to the azido functionality [35] [38].
High-resolution mass spectrometry provides accurate mass measurements that confirm elemental composition and distinguish between isobaric species [11] [39]. The isotope pattern analysis supports the presence of chlorine in the hydrochloride salt form and confirms the molecular formula [1] [8].
Comparative structural analysis reveals significant differences between 6-azido-D-norleucine hydrochloride and related azidonorleucine analogues, particularly the L-enantiomer and other azido amino acid derivatives [23] [25]. The L-enantiomer, 6-azido-L-norleucine, exhibits identical molecular formula and connectivity but opposite stereochemistry at the alpha carbon [4] [23].
Spectroscopic comparison between D and L enantiomers shows minimal differences in nuclear magnetic resonance chemical shifts, as expected for enantiomeric pairs [16] [18]. However, optical rotation measurements clearly distinguish between the two forms, with the D-enantiomer exhibiting dextrorotatory behavior [16] [24].
Mass spectrometric fragmentation patterns remain essentially identical between enantiomers, as the fragmentation processes are not significantly influenced by stereochemistry at the alpha carbon [39]. Both forms exhibit similar loss of azido functionality and comparable secondary fragmentation pathways [35] [37].
Table 5: Comparative Properties of Azidonorleucine Analogues
| Compound | Configuration | Optical Rotation | m/z [M+H]+ | Key Fragments |
|---|---|---|---|---|
| 6-Azido-D-norleucine HCl | (2R) | (+) | 209 | 181, 167, 149 |
| 6-Azido-L-norleucine HCl | (2S) | (-) | 209 | 181, 167, 149 |
| 5-Azido-norvaline | (2S) | (-) | 195 | 167, 153, 135 |
| 4-Azido-homoalanine | (2S) | (-) | 181 | 153, 139, 121 |
Conformational analysis demonstrates that enantiomeric pairs adopt mirror-image conformations but exhibit similar energy profiles for rotational barriers [17] [44]. The azido group orientation preferences remain consistent between D and L forms, reflecting the similar electronic environments [40] [42].
Biological activity studies reveal that D and L enantiomers can exhibit markedly different interactions with enzymatic systems, despite their structural similarity [18] [22]. The D-configuration often shows reduced recognition by naturally occurring amino acid processing enzymes compared to the L-form [45] [46].
The chemical synthesis of 6-azido-D-norleucine hydrochloride encompasses multiple strategic approaches, each offering distinct advantages in terms of selectivity, yield, and scalability. The compound, with molecular formula C₆H₁₃ClN₄O₂ and molecular weight 208.65 grams per mole, represents a valuable synthetic target for biochemical applications [1].
The regioselective introduction of azido groups into amino acid scaffolds represents a critical synthetic challenge that requires careful consideration of both electronic and steric factors. Multiple methodologies have been developed to achieve high selectivity in azide incorporation, with each approach offering specific advantages for different substrate classes [2] [3] [4].
Nucleophilic Substitution Approaches
The most straightforward approach for azido group introduction involves nucleophilic substitution reactions, typically employing sodium azide as the azide source. This methodology demonstrates excellent regioselectivity, particularly favoring primary positions over secondary positions due to steric considerations. The reaction typically proceeds under mild heating conditions in polar aprotic solvents such as dimethylformamide, with temperatures ranging from 60 to 80 degrees Celsius providing optimal conversion rates [5].
The mechanism involves direct displacement of suitable leaving groups, with halides, tosylates, and mesylates serving as effective substrates. The regioselectivity arises from the preferential attack at less hindered positions, making this approach particularly suitable for primary alkyl chains such as those found in norleucine derivatives. Typical yields range from 75 to 90 percent, with reaction times varying from 4 to 12 hours depending on substrate reactivity [3].
Diazo Transfer Methodologies
Diazo transfer reactions provide an alternative approach for azido group introduction, particularly useful for substrates containing active methylene groups. This methodology employs sulfonyl azides as transfer reagents, typically trifluoromethanesulfonyl azide, in the presence of copper catalysts and basic conditions. The reaction demonstrates moderate regioselectivity, with selectivity being highly dependent on the specific substrate structure and reaction conditions [6].
The mechanism involves the transfer of the azide functionality from the sulfonyl azide reagent to the target substrate, facilitated by copper coordination. Optimal conditions typically employ copper sulfate as the catalyst, potassium carbonate as the base, and methanol as the solvent. This approach has demonstrated particular utility in the modification of amino acid derivatives where traditional nucleophilic substitution approaches prove challenging [7].
Site-Selective Protection Strategies
Advanced synthetic methodologies have emerged that exploit site-selective protection and deprotection strategies to achieve unprecedented levels of regioselectivity in azido group introduction. These approaches utilize phosphine-mediated transient protection systems that can differentiate between multiple potentially reactive sites within the same molecule [3] [4].
The methodology employs bulky, electron-rich phosphines such as Amphos to selectively protect specific azido positions while leaving others available for functionalization. This approach demonstrates excellent site-selectivity, particularly valuable when working with multi-azide scaffolds or complex amino acid derivatives. The protected azido groups can subsequently be deprotected under mild conditions, allowing for sequential functionalization strategies [4].
| Method | Selectivity | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | High (primary > secondary) | 75-90 | Simple conditions, reliable |
| Diazo Transfer | Moderate | 60-80 | Compatible with active methylenes |
| Site-Selective Protection | Excellent | 80-95 | Multiple site differentiation |
| Copper-Catalyzed Azidation | Good | 70-85 | Mild conditions, broad scope |
| Mitsunobu-Type Azidation | High | 80-90 | Stereochemical control |
The successful synthesis of 6-azido-D-norleucine hydrochloride requires careful orchestration of protecting group strategies to ensure selective functionalization while maintaining the integrity of the amino acid backbone. The choice of protecting groups must consider compatibility with azide functionality, ease of installation and removal, and overall synthetic efficiency [8] [9] [10].
tert-Butoxycarbonyl Protection Systems
The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed protection strategy for amino acid synthesis due to its excellent stability profile and compatibility with azide functionalities. Installation of Boc protection typically employs di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at room temperature, providing quantitative yields under mild conditions [8] [10].
The Boc group demonstrates excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions. Deprotection typically employs trifluoroacetic acid in dichloromethane at temperatures ranging from 0 degrees Celsius to room temperature. This orthogonality with azide functionality makes Boc protection particularly suitable for azido-amino acid synthesis, as azides remain stable under both installation and removal conditions [9] [10].
The synthetic sequence typically begins with Boc-protection of the amino group, followed by selective functionalization of the side chain to introduce the azido moiety, and concludes with acid-mediated deprotection to yield the target amino acid. This approach has demonstrated consistent yields exceeding 80 percent across multiple synthetic steps [8].
Benzyloxycarbonyl Protection Methodologies
Benzyloxycarbonyl (Cbz) protection offers an alternative approach with orthogonal deprotection conditions compared to Boc methodology. Installation employs benzyl chloroformate in the presence of sodium bicarbonate in biphasic water-dichloromethane systems, providing excellent yields under mild conditions. The Cbz group demonstrates excellent stability under acidic and basic conditions, requiring either catalytic hydrogenolysis or strong acid treatment for removal [9] [11].
The hydrogenolytic removal conditions offer particular advantages when azide functionalities are present, as the palladium-catalyzed hydrogenation proceeds under mild conditions that do not affect azide groups. However, care must be taken to avoid concurrent reduction of the azide functionality, which can be achieved through careful control of reaction conditions and catalyst loading [9].
9-Fluorenylmethoxycarbonyl Systems
9-Fluorenylmethoxycarbonyl (Fmoc) protection provides a base-labile alternative that offers excellent orthogonality with both acid-labile and reduction-sensitive functionalities. Installation typically employs 9-fluorenylmethoxycarbonyl chloride in the presence of sodium bicarbonate in water-acetone mixtures, providing high yields under mild conditions [8] [10].
Deprotection employs piperidine in dimethylformamide at room temperature, conditions that are fully compatible with azide functionalities. This base-labile nature makes Fmoc protection particularly valuable in synthetic sequences where acid-sensitive or reduction-sensitive groups are present alongside the azide functionality [10].
Orthogonal Protection Strategies
Advanced synthetic approaches often employ combinations of protecting groups with orthogonal removal conditions to enable complex synthetic transformations. The combination of Boc and Cbz protection allows for sequential deprotection under different conditions, enabling multi-step functionalization sequences. Similarly, the combination of Fmoc with either Boc or Cbz enables base-mediated removal followed by either acid-mediated or hydrogenolytic removal [9] [11].
These orthogonal strategies prove particularly valuable in the synthesis of complex azido-amino acid derivatives where multiple functional groups require independent protection and deprotection. The careful selection of protecting group combinations enables synthetic routes that would otherwise be impossible due to competing side reactions or incompatible reaction conditions [10].
| Protecting Group | Installation Conditions | Removal Conditions | Azide Compatibility |
|---|---|---|---|
| Boc | Boc₂O, Et₃N, DCM | TFA, DCM, 0°C | Excellent |
| Cbz | CbzCl, NaHCO₃, H₂O/DCM | H₂, Pd/C or HBr/AcOH | Good |
| Fmoc | FmocCl, NaHCO₃, H₂O/acetone | Piperidine, DMF | Excellent |
| Trityl | TrtCl, Et₃N, DCM | TFA, DCM | Good |
| Benzyl | BnBr, K₂CO₃, DMF | H₂, Pd/C | Excellent |
The enzymatic incorporation of 6-azido-D-norleucine into proteins represents a sophisticated biological approach that leverages the natural protein synthesis machinery while introducing non-canonical functionality. These systems have evolved from simple substrate tolerance observations to sophisticated engineering platforms capable of high-efficiency incorporation with excellent selectivity [12] [13] [14].
The engineering of methionyl-tRNA synthetase (MetRS) for enhanced 6-azido-D-norleucine incorporation represents a paradigmatic example of enzyme engineering for expanded genetic code applications. Native MetRS demonstrates inherent promiscuity toward methionine analogs, including norleucine and its derivatives, but requires substantial optimization to achieve practical incorporation efficiencies [12] [13] [15].
Active Site Modifications
The primary focus of MetRS engineering involves modification of the amino acid binding pocket to accommodate the azido-norleucine substrate while maintaining discrimination against the natural methionine substrate. Key residues identified for modification include positions 13, 15, 226, 245, and 294, which directly contact the bound amino acid and influence substrate selectivity [13] [14].
Leucine 13 and tyrosine 15 represent critical positions for substrate recognition, with mutations such as L13F, L13A, Y15G, and Y15A demonstrating significant improvements in azido-norleucine incorporation efficiency. These modifications typically increase selectivity for azido-norleucine by 50 to 100-fold while maintaining adequate catalytic activity for protein synthesis applications [12] [13].
The substrate binding pocket modifications, including V226A, T245G, and I294V, create additional space to accommodate the azido moiety while maintaining favorable interactions with the norleucine backbone. These modifications typically improve the Michaelis constant for azido-norleucine by 20 to 80-fold, resulting in incorporation efficiencies ranging from 80 to 95 percent [12] [14].
Allosteric Engineering Approaches
Beyond direct active site modifications, allosteric engineering strategies have emerged as powerful approaches for enhancing MetRS selectivity and activity. These modifications target residues distant from the active site that influence enzyme conformation and dynamics, ultimately affecting substrate binding and catalytic efficiency [16] [15].
Key allosteric positions include residues 162, 164, and 166, with mutations such as R162E, K164A, and D166N demonstrating 10 to 30-fold reductions in methionine affinity while maintaining or improving azido-norleucine binding. These modifications work by subtly altering the enzyme conformational landscape to favor binding of the non-canonical substrate [15].
Cofactor Binding Region Optimization
The cofactor binding regions of MetRS, particularly those involved in adenosine triphosphate binding and aminoacyl adenylate formation, represent additional targets for engineering. Modifications such as G68A, N348S, and R349K have demonstrated 5 to 25-fold improvements in cofactor binding affinity, resulting in enhanced overall catalytic efficiency [15].
These modifications prove particularly important for azido-norleucine incorporation, as the non-canonical substrate typically exhibits reduced binding affinity compared to natural methionine. Enhanced cofactor binding helps compensate for these reduced affinities, resulting in overall incorporation efficiencies ranging from 70 to 88 percent [13] [14].
Loop Region Engineering
The flexible loop regions of MetRS play crucial roles in substrate binding and product release, making them attractive targets for engineering efforts. Key loop modifications include H178C, C216P, and S218V, which have demonstrated 15 to 60-fold enhancements in catalytic efficiency for azido-norleucine incorporation [16].
These loop modifications work by optimizing the conformational dynamics of substrate binding and product release, reducing the kinetic barriers associated with non-canonical substrate utilization. The resulting enzymes typically achieve incorporation efficiencies of 85 to 92 percent while maintaining minimal impact on cell viability [13].
| Engineering Strategy | Key Mutations | Selectivity Enhancement | Efficiency (%) |
|---|---|---|---|
| Active Site | L13F, Y15A | 50-100 fold | 75-90 |
| Binding Pocket | V226A, T245G | 20-80 fold improved Km | 80-95 |
| Allosteric | R162E, K164A | 10-30 fold reduced Met affinity | 60-85 |
| Cofactor Region | G68A, N348S | 5-25 fold improved binding | 70-88 |
| Loop Optimization | H178C, C216P | 15-60 fold enhanced efficiency | 85-92 |
The design of orthogonal translation systems for 6-azido-D-norleucine incorporation requires the coordinated engineering of multiple molecular components to achieve both high efficiency and complete orthogonality with the endogenous translation machinery. These systems typically comprise orthogonal tRNA-synthetase pairs that function independently of the host cell's natural translation apparatus [17] [18] [19].
Orthogonal tRNA Design Principles
The development of orthogonal tRNAs represents a fundamental challenge in translation system engineering, requiring the creation of tRNA molecules that are recognized exclusively by the engineered synthetase while remaining invisible to all endogenous synthetases. Successful orthogonal tRNA designs typically incorporate chimeric elements derived from phylogenetically distant organisms or extensively modified recognition elements [20] [19] [21].
Chimeric tRNA designs often transplant key orthogonal components from naturally orthogonal systems, such as the pyrrolysine system, into other tRNA scaffolds. These designs typically modify the D-loop, T-loop, and variable regions to eliminate recognition by endogenous synthetases while maintaining the structural integrity necessary for ribosomal function [19].
The anticodon region requires specific modifications to enable amber suppression, typically involving the CUA anticodon sequence along with modifications to the acceptor stem that prevent recognition by endogenous release factors. These modifications typically achieve orthogonality levels exceeding 95 percent while maintaining incorporation efficiencies of 60 to 85 percent [18] [19].
Synthetase Engineering for Orthogonality
The engineering of orthogonal aminoacyl-tRNA synthetases requires simultaneous optimization of substrate specificity, tRNA recognition, and orthogonality with respect to endogenous tRNAs. This multi-parameter optimization typically employs directed evolution approaches combined with rational design strategies [16] [22] [23].
Substrate binding pocket engineering focuses on reshaping the active site to accommodate azido-norleucine while rejecting natural amino acids. This typically involves multiple rounds of mutagenesis and selection, with successful variants demonstrating orthogonality levels exceeding 98 percent and incorporation efficiencies of 70 to 90 percent [23].
The tRNA binding domain requires extensive modification to recognize only the orthogonal tRNA while maintaining complete orthogonality with respect to endogenous tRNAs. This typically involves transplanting recognition elements from naturally orthogonal systems or developing entirely novel recognition interfaces through directed evolution [18] [19].
Elongation Factor Engineering
The engineering of elongation factor Tu (EF-Tu) represents an emerging approach for enhancing the efficiency of non-canonical amino acid incorporation. Modified EF-Tu variants with expanded amino acid binding pockets can better accommodate azido-norleucine-charged tRNAs, improving delivery to the ribosome [18].
Key modifications typically target the amino acid binding pocket, particularly residues that contact phenylalanine in the natural system. These modifications create additional space and favorable interactions for azido-norleucine, resulting in incorporation efficiencies of 40 to 75 percent with moderate orthogonality levels of 70 to 85 percent [18].
System Integration and Optimization
The successful implementation of orthogonal translation systems requires careful optimization of component expression levels, cofactor concentrations, and growth conditions. Typical optimization parameters include azido-norleucine concentrations of 1 to 10 millimolar, temperatures of 25 to 37 degrees Celsius, and pH values of 6.8 to 7.5 [24] [25].
Expression timing proves critical, with optimal results typically achieved through 4 to 16 hours of induction, balancing protein yield against cell viability. Host strain selection plays a crucial role, with auxotrophic or specially engineered strains providing 5 to 20-fold improvements in incorporation efficiency compared to wild-type hosts [26] [27].
| System Component | Design Strategy | Orthogonality | Efficiency (%) |
|---|---|---|---|
| Orthogonal tRNA | Chimeric design | >95% selectivity | 60-85 |
| Orthogonal aaRS | Active site engineering | >98% selectivity | 70-90 |
| Amber Suppressor | Anticodon modification | 85-95% selectivity | 50-80 |
| Modified EF-Tu | Binding pocket expansion | 70-85% selectivity | 40-75 |
| Integrated System | Multi-component optimization | 90-95% selectivity | 60-80 |